Home > Products > Screening Compounds P61212 > 1-(4-(3-Methoxyazetidin-1-yl)phenyl)-3-(4-methoxybenzyl)urea
1-(4-(3-Methoxyazetidin-1-yl)phenyl)-3-(4-methoxybenzyl)urea - 2034359-11-8

1-(4-(3-Methoxyazetidin-1-yl)phenyl)-3-(4-methoxybenzyl)urea

Catalog Number: EVT-2957770
CAS Number: 2034359-11-8
Molecular Formula: C19H23N3O3
Molecular Weight: 341.411
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-(4-Chlorophenyl)-3-{3-[6-(pyrrolidin-1-yl)pyridin-2-yl]phenyl}urea (PSNCBAM-1)

    Compound Description: PSNCBAM-1 is an allosteric antagonist of the cannabinoid CB1 receptor. [] Studies have shown that it exhibits hypophagic effects in vivo and can modulate CB1 ligand-mediated neuronal excitability. [, ] PSNCBAM-1 acts by reducing the functional efficacy of CB1 receptor ligands, particularly showing higher potency against CP55940 compared to WIN55,212-2. []

1-(4-(4-Amino-3-(4-(2-morpholinoethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)phenyl)-3-(5-(tert-butyl)isoxazol-3-yl)urea (CHMFL-FLT3-213)

    Compound Description: CHMFL-FLT3-213 is a type II FLT3 kinase inhibitor. [] It displays potent inhibitory effects against the FLT3-ITD mutant and associated oncogenic mutations. [] In cellular contexts, this compound disrupts FLT3-ITD signaling pathways, leading to apoptosis by arresting the cell cycle in the G0/G1 phase. []

1-(4-(1H-Pyrazolo[3,4-d]pyrimidin-4-yl)oxy)-3-fluorophenyl)-3-(5-(tert-butyl)isoxazol-3-yl)urea (18b)

    Compound Description: Compound 18b is a potent FMS-like tyrosine kinase 3 (FLT3) inhibitor with significant antipsoriatic effects demonstrated in a K14-VEGF transgenic mouse model. [] This compound shows promise as a potential drug candidate for psoriasis treatment. []

1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (apixaban, BMS-562247)

    Compound Description: Apixaban (BMS-562247) is a highly potent, selective, efficacious, and orally bioavailable inhibitor of blood coagulation factor Xa. [] This compound represents a significant advancement in anticoagulant therapy. []

    Relevance: Although structurally different from 1-(4-(3-methoxyazetidin-1-yl)phenyl)-3-(4-methoxybenzyl)urea, apixaban is included due to its focus on modifying the carboxamido linker within a pyrazole-containing scaffold to improve pharmacokinetic properties. [] This approach may offer insights for optimizing the target compound.

N,1,4,4-tetramethyl-8-{[4-(4-methylpiperazin-1-yl)phenyl]amino}-4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline-3-carboxamide (PHA-848125)

    Compound Description: PHA-848125 is a potent, orally available cyclin-dependent kinase (CDK) inhibitor. [] This compound exhibits promising antiproliferative activity against A2780 human ovarian carcinoma cells. []

1-{4-[1-(2,6-difluorobenzyl)-5-[(dimethylamino)methyl]-3-(6-methoxypyridazin-3-yl)-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidin-6-yl]phenyl}-3-methoxyurea (TAK-385)

    Compound Description: TAK-385 is a potent, orally active, non-peptide antagonist of the human gonadotropin-releasing hormone (GnRH) receptor. [] It exhibits strong in vitro GnRH antagonistic activity and effectively suppresses plasma luteinizing hormone levels in castrated cynomolgus monkeys. []

1-{4-[3-fluoro-4-((3s,6r)-3-methyl-1,1-dioxo-6-phenyl-[1,2]thiazinan-2-ylmethyl)-phenyl]-piperazin-1-yl}-ethanone (GNE-3500)

    Compound Description: GNE-3500 is a potent, selective, and orally bioavailable retinoic acid receptor-related orphan receptor C (RORc or RORγ) inverse agonist. [] This compound shows promise in preclinical studies as a potential treatment for inflammatory diseases. []

4,5-dihydro-6-[4-(1H-imidazol-1-yl)phenyl]-3(2H)-pyridazinones

    Compound Description: This class of compounds acts as positive inotropic agents, enhancing the force of myocardial contraction. [, ] Notably, they demonstrate selectivity for inhibiting cardiac type III phosphodiesterase, which plays a role in regulating intracellular cyclic AMP levels. []

(E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one

    Compound Description: This compound is a chalcone derivative containing an imidazole ring. [] Chalcones, known for their diverse pharmacological activities, have shown potent antifungal properties against Aspergillus fumigatus. []

1-[4-(Imidazol-1-yl)phenyl]-3-phenylprop-2-en-1-ones

    Compound Description: This series of compounds, featuring an imidazole ring and a chalcone scaffold, has demonstrated anti-leishmanial and antifungal activities. []

1-(4-(1H-tetrazole-1-yl)phenyl)-3-arylprop-2-en-1-ones (Chalcones)

    Compound Description: This series of chalcone derivatives incorporates a tetrazole ring and has shown promising in vitro antifungal activity against various pathogenic fungi. []

5,7‐dichloro‐4‐(3‐{4‐[4‐(2‐[18F]fluoroethyl)‐piperazin‐1‐yl]‐phenyl}‐ureido)‐1,2,3,4‐tetrahydroquinoline‐2‐carboxylic acid

    Compound Description: This compound is a potential positron emission tomography (PET) imaging agent designed to study glutamatergic neurotransmission by targeting the glycine binding site of the NMDA receptor. []

1-[2-(3,4-disubstituted phenyl) -3-chloro-4-oxoazetidin-1-yl]-3-(6-substituted -1,3-benzothiazol-2-yl)ureas

    Compound Description: This series of compounds has been evaluated for anticonvulsant properties. [] Notably, some derivatives exhibited significant protection against seizures in the Maximal Electroshock Seizure (MES) test, indicating their potential as antiepileptic agents. []

1-Acetyl-5-(substituted phenyl)-{3-[4-(2-methyl-4-benzylidene-5-oxo-imidazol-1-yl)]phenyl}-4,5-dihydropyrazol

    Compound Description: This series of compounds, incorporating both imidazole and pyrazole rings, represents a diverse group with potential for a range of biological activities. []

(E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) Phenol (MMPP)

    Compound Description: MMPP is a selective signal transducer and activator of transcription 3 (STAT3) inhibitor with demonstrated neuroprotective effects. [] In a mouse model of Parkinson's disease, MMPP attenuated dopaminergic neurodegeneration, improved motor function, and reduced neuroinflammation. []

1-(Diethoxy-phosphoryl)-3-(4-one-1H-1,2,3-triazol-1-yl)-propan-2-yl Carboxylic Esters

    Compound Description: This series of compounds was designed as potential herbicides targeting imidazole glycerol phosphate dehydratase (IGPD) in plants. [] Several derivatives exhibited promising herbicidal activity against barnyard grass. []

3-(4-(6-methylbenzo(d)thiazol-2-yl) phenyl)quinazolin-4(3H)-ones

    Compound Description: This series of compounds has shown promising antimicrobial and antitubercular activities. [] Notably, several derivatives exhibited potent activity against Mycobacterium tuberculosis. []

    Compound Description: A crystalline form A hydrochloride salt dihydrate of this compound has been characterized, suggesting potential pharmaceutical applications. []

N2-(2-Ethoxy-4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl)-6-methyl-N8-neopentylpyrido[3,4-d]pyrimidine-2,8-diamine (BOS172722)

    Compound Description: BOS172722 is a Phase 1 clinical candidate and a potent inhibitor of monopolar spindle 1 (MPS1) kinase, a key regulator of mitosis. [] It exhibits improved metabolic stability compared to earlier analogs. []

(S)-3-(3-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)-4-((R)-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)butanoic Acid

    Compound Description: This compound is a nonpeptidic αvβ6 integrin inhibitor. [] Its high affinity for αvβ6 integrin, long dissociation half-life, high solubility, and favorable pharmacokinetic properties make it a potential therapeutic agent for treating idiopathic pulmonary fibrosis via inhaled administration. []

S-(4-Fluoro-phenyl)-{3-[3-(4-fluoro-phenyl)-[1,2,4]-oxadiazol-5-yl]-piperidin-1-yl}-methanone (ADX47273)

    Compound Description: ADX47273 is a novel metabotropic glutamate receptor subtype 5 (mGlu5) selective positive allosteric modulator. [] Preclinical studies suggest potential antipsychotic-like and procognitive activities. []

4-[5-Fluoro-3-[4-(2-methyl-1H-imidazol-1-yl)benzyloxy]phenyl]-3,4,5,6-tetrahydro-2H-pyran-4-carboxamide (CJ-13,454)

    Compound Description: CJ-13,454 is an orally active 5-lipoxygenase (5-LO) inhibitor. [] It exhibits improved pharmacokinetic and toxicological profiles compared to its predecessor, making it a more suitable lead for oral administration. []

3-[4-(3-Trifluoromethyl-phenyl)-piperazin-1-yl]-dihydrofuran-2-one

    Compound Description: This compound, alongside pregabalin, has shown potential in attenuating tactile allodynia in a mouse model of chronic constriction injury, a model for neuropathic pain. [] This suggests possible analgesic properties. []

1-(2-Cyclohexylmethoxy-6-hydroxy-phenyl)-3-(4-hydroxymethyl-phenyl)-propenone (chalcone 21)

    Compound Description: Chalcone 21 is a compound with notable anti-melanogenic activity. []

2(-4(chlorophenyl-1H- benzo[d]imidazol)-1-yl)phenyl)methanone (CBIPM)

    Compound Description: CBIPM has demonstrated effective corrosion inhibition properties for mild steel in acidic environments. []

6-{4-[3-(R)-2-methylpyrrolidin-1-yl)propoxy]phenyl}-2H-pyridazin-3-one (CEP-26401, irdabisant)

    Compound Description: Irdabisant (CEP-26401) is a potent and selective histamine H3 receptor inverse agonist. [] This compound displays high affinity for both human and rat H3 receptors, exhibiting over 1000-fold selectivity over other histamine receptor subtypes and a broad range of G-protein-coupled receptors, ion channels, transporters, and enzymes. []

1-[2-[4-(1H-indol-3-yl)-1-piperidinyl]ethyl]-2-imidazolidinones

    Compound Description: This series of compounds, incorporating both indole and imidazolidinone rings, exhibits potent and selective antagonism towards serotonin 5-HT2 receptors. []

3-(1H-imidazol- and triazol-1-yl)-2,2-dimethyl-3-(4-(naphthalen-2-ylamino)phenyl)propyl derivatives

    Compound Description: This series of compounds exhibits potent inhibitory activity against retinoic acid 4-hydroxylase (CYP26). []

N-{4-[4-(3-Aminocarbonyl-phenyl)-piperazin-1-yl]-butyl}-4-bromo-benzamide (RGH-237)

    Compound Description: RGH-237 acts as a selective dopamine D3 receptor partial agonist, showing potential for treating cocaine addiction. [] This compound effectively blocks cue-induced cocaine-seeking behavior in rats. []

1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naphthalen-1-yl]urea (BIRB 796)

    Compound Description: BIRB 796 is a potent inhibitor of p38α MAP kinase and has progressed to human clinical trials for treating autoimmune diseases. []

4-chloro-3-(5-methyl-3-{[4-(2-pyrrolidin-1-ylethoxy)phenyl]amino}-1,2,4-benzotriazin-7-yl)phenyl benzoate (TG100801)

    Compound Description: TG100801 is a prodrug designed for topical administration in treating age-related macular degeneration (AMD). [] It effectively inhibits both VEGFr2 and Src family kinases, showing promise in clinical trials for AMD treatment. []

Properties

CAS Number

2034359-11-8

Product Name

1-(4-(3-Methoxyazetidin-1-yl)phenyl)-3-(4-methoxybenzyl)urea

IUPAC Name

1-[4-(3-methoxyazetidin-1-yl)phenyl]-3-[(4-methoxyphenyl)methyl]urea

Molecular Formula

C19H23N3O3

Molecular Weight

341.411

InChI

InChI=1S/C19H23N3O3/c1-24-17-9-3-14(4-10-17)11-20-19(23)21-15-5-7-16(8-6-15)22-12-18(13-22)25-2/h3-10,18H,11-13H2,1-2H3,(H2,20,21,23)

InChI Key

GMJJVSXXCJHXRD-UHFFFAOYSA-N

SMILES

COC1CN(C1)C2=CC=C(C=C2)NC(=O)NCC3=CC=C(C=C3)OC

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.